molecular formula C14H12O4 B8560194 Methyl 5-formyl-6-methoxynaphthalene-2-carboxylate

Methyl 5-formyl-6-methoxynaphthalene-2-carboxylate

Cat. No.: B8560194
M. Wt: 244.24 g/mol
InChI Key: NIHJDHGFFHDHAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-formyl-6-methoxynaphthalene-2-carboxylate is an organic compound with the molecular formula C14H12O4 and a molecular weight of 244.25 g/mol . This compound is characterized by its naphthalene core, which is substituted with formyl, methoxy, and carboxylate groups. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

The synthesis of Methyl 5-formyl-6-methoxynaphthalene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the formylation of a methoxynaphthalene derivative followed by esterification to introduce the carboxylate group. The reaction conditions often involve the use of strong acids or bases as catalysts, and the reactions are carried out under controlled temperatures to ensure high yields and purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Methyl 5-formyl-6-methoxynaphthalene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

These reactions are typically carried out under controlled conditions to ensure the desired product formation and to minimize side reactions .

Scientific Research Applications

Methyl 5-formyl-6-methoxynaphthalene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-formyl-6-methoxynaphthalene-2-carboxylate involves its interaction with various molecular targets. The formyl and methoxy groups can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules, influencing their structure and function. The compound may also undergo metabolic transformations in vivo, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Methyl 5-formyl-6-methoxynaphthalene-2-carboxylate can be compared with other naphthalene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern on the naphthalene core, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

methyl 5-formyl-6-methoxynaphthalene-2-carboxylate

InChI

InChI=1S/C14H12O4/c1-17-13-6-4-9-7-10(14(16)18-2)3-5-11(9)12(13)8-15/h3-8H,1-2H3

InChI Key

NIHJDHGFFHDHAH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(C=C2)C(=O)OC)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 6-methoxy-2-naphthoic acid methyl ester (10.3 g, 47.6 mmol) in DMF (36.9 mL, 476 mmol) at 5° C. was added POCl3 (44.4 mL, 476 mmol) dropwise. The reaction mixture was heated to 80° C. After 2 days at this temperature, the reaction was poured into ice/H2O (400 mL). The solution was made basic with addition of solid Na2CO3. The resulting mixture was extracted with EtOAc (2×400 mL). The organic layer was washed with brine (80 mL) and dried (MgSO4). After concentration, the residue was recrystallized from MeOH:H2O to afford the product (7.30 g, 63%) as a solid; 1H NMR (DMSO-d6) δ3.91 (s, 3H), 4.11 (s, 3H), 7.72 (d, J=9.3 Hz, 1H), 8.10 (dd, J=2.0, 9.0 Hz, 1H), 8.53 (d, J=9.2 Hz, 1H), 8.66 (d, J=1.8 Hz, 1H), 9.17 (d, J=9.0 Hz, 1H), 10.76 (s, 1H).
Quantity
10.3 g
Type
reactant
Reaction Step One
Name
Quantity
36.9 mL
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reactant
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Quantity
44.4 mL
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reactant
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice H2O
Quantity
400 mL
Type
solvent
Reaction Step Three
Yield
63%

Synthesis routes and methods II

Procedure details

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